2,4,6-Triethyl-1-(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane
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Overview
Description
2,4,6-Triethyl-1-(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane is a chemical compound that belongs to the class of borazines Borazines are heterocyclic compounds containing alternating boron and nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of ethyl groups at the 2, 4, and 6 positions, and a trimethylsilyl group at the 1 position
Preparation Methods
The synthesis of 2,4,6-Triethyl-1-(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane typically involves the reaction of boron trichloride with ethylamine and trimethylsilylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
BCl3+3C2H5NH2+(CH3)3SiNH2→C9H26B3N3Si+3HCl
Chemical Reactions Analysis
2,4,6-Triethyl-1-(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of boron-containing oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced borazine derivatives.
Substitution: The ethyl and trimethylsilyl groups can be substituted with other functional groups using appropriate reagents. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,4,6-Triethyl-1-(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other boron-nitrogen compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-containing biomolecules and their interactions with biological systems.
Medicine: Research is ongoing to explore its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the development of advanced materials, such as boron-containing polymers and ceramics, due to its thermal stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2,4,6-Triethyl-1-(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane involves its interaction with various molecular targets and pathways. The compound’s boron atoms can form stable complexes with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and proteins, potentially affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,4,6-Triethyl-1-(trimethylsilyl)-1,3,5,2,4,6-triazatriborinane can be compared with other similar compounds, such as:
2,4,6-Triethyl-1,3,5-triazine: This compound lacks the boron and trimethylsilyl groups, making it less thermally stable and less reactive in certain chemical reactions.
2,4,6-Triethyl-1,3,5-trioxane: This compound contains oxygen atoms instead of boron and nitrogen, resulting in different chemical properties and reactivity.
Hexamethylmelamine: This compound has similar structural features but contains methyl groups instead of ethyl and trimethylsilyl groups, leading to differences in reactivity and applications.
Properties
CAS No. |
136237-60-0 |
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Molecular Formula |
C9H26B3N3Si |
Molecular Weight |
236.8 g/mol |
IUPAC Name |
trimethyl-(2,4,6-triethyl-1,3,5,2,4,6-triazatriborinan-1-yl)silane |
InChI |
InChI=1S/C9H26B3N3Si/c1-7-10-13-11(8-2)15(16(4,5)6)12(9-3)14-10/h13-14H,7-9H2,1-6H3 |
InChI Key |
PIBBAXWHQMPVGL-UHFFFAOYSA-N |
Canonical SMILES |
B1(NB(N(B(N1)CC)[Si](C)(C)C)CC)CC |
Origin of Product |
United States |
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